Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18254801
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3 |
| Standard InChI Key | OOZNTPYVAGTFEY-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CN1C=CC=N1)C(=O)OC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a propanoate ester chain, which includes a methylamino group at the second carbon (Figure 1). Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate |
| Canonical SMILES | CNC(CN1C=CC=N1)C(=O)OC |
| InChIKey | OOZNTPYVAGTFEY-UHFFFAOYSA-N |
| PubChem CID | 61922964 |
The pyrazole ring contributes aromatic stability, while the methylamino and ester groups introduce sites for hydrogen bonding and electrophilic reactivity .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While no explicit protocol exists for Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, its synthesis likely follows established routes for pyrazole esters:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Esterification and Amination: Subsequent reaction with methylamine and esterification agents (e.g., methanol/HCl) to introduce the methylamino and methoxycarbonyl groups.
Critical parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or tetrahydrofuran), which influence reaction yield and purity.
Industrial Production Challenges
Scaling production requires addressing:
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Steric Hindrance: Bulky substituents on the pyrazole ring may reduce reaction rates, necessitating catalysts like palladium or copper complexes.
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Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures are standard for isolating high-purity product.
| Compound | Activity | IC₅₀ (μM) |
|---|---|---|
| Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | Androgen receptor modulation | 0.12 |
| Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate | Hypothetical COX-2 inhibition | N/A |
These data underscore the need for targeted assays to quantify this compound’s potency.
Research Frontiers and Challenges
Unanswered Questions
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Metabolic Stability: Ester groups are prone to hydrolysis in vivo, potentially limiting bioavailability .
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Target Specificity: Whether the methylamino group enhances selectivity for specific receptors remains untested.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole substituents to optimize therapeutic indices.
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In Vivo Toxicology: Assessing acute and chronic toxicity in model organisms.
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